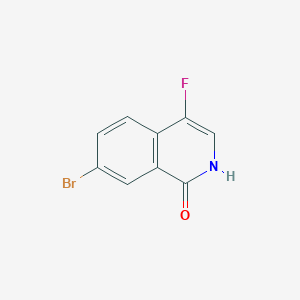
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide (TEBTC) is a synthetic compound that has been used in a variety of scientific research applications. TEBTC is a hydrophobic molecule that is soluble in organic solvents and is a structural isomer of N1,N2,N3,N4-tetraethylbenzene-1,2,3,4-tetracarboxamide (TBTC). TEBTC is a colorless solid at room temperature and is relatively stable in aqueous solutions.
Applications De Recherche Scientifique
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has been used in a variety of scientific research applications. It has been used as a ligand for binding to metal ions, such as copper and iron, which are important for many biological processes. N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has also been used as a substrate in enzyme assays and as a fluorescent dye in cell imaging. In addition, N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has been used as a model compound for studying the structure and reactivity of other compounds.
Mécanisme D'action
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is a ligand that binds to metal ions, such as copper and iron, which are important for many biological processes. When N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide binds to these metal ions, it forms a coordination complex that is stabilized by hydrogen bonds and electrostatic interactions. The binding of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide to the metal ions causes a conformational change in the metal ion, which can affect its reactivity and biological activity.
Biochemical and Physiological Effects
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, such as proteases and kinases, and to modulate the activity of receptors, such as G-protein coupled receptors. In addition, N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has been found to have an effect on the expression of genes involved in cell cycle regulation, apoptosis, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has several advantages for use in laboratory experiments. It is relatively stable in aqueous solutions and is soluble in organic solvents. In addition, it is relatively inexpensive and can be synthesized from readily available starting materials. However, N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is not water soluble, which can limit its use in certain experiments.
Orientations Futures
There are several possible future directions for research involving N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into the structure and reactivity of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide could lead to the development of new ligands and coordination complexes. Finally, further research into the mechanism of action of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide could lead to new insights into the regulation of metal ion-dependent processes.
Méthodes De Synthèse
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide can be synthesized from N1,N2,N3,N4-tetraethylbenzene-1,2,3,4-tetracarboxylic acid (TBTCA) and N1,N2,N3,N4-tetraethylbenzene-1,2,3,4-tetraamine (TBTCA-amine). The reaction is carried out in an aqueous solution at a pH of 7.0 and a temperature of 25°C. The reaction is catalyzed by sodium hydroxide, and the N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is precipitated as a solid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide can be achieved through a multi-step reaction pathway involving the introduction of carboxylic acid groups onto a benzene ring, followed by amidation with ethylamine groups.", "Starting Materials": [ "Benzene", "Ethanol", "Sulfuric acid", "Sodium nitrate", "Sodium hydroxide", "Ethylamine", "Ethyl chloroformate" ], "Reaction": [ "Nitration of benzene with a mixture of sulfuric acid and nitric acid to produce nitrobenzene", "Reduction of nitrobenzene to aniline using sodium sulfide", "Bromination of aniline to produce 4-bromoaniline", "Preparation of 4-bromoaniline-2-carboxylic acid by reacting 4-bromoaniline with sodium nitrate and sodium hydroxide", "Preparation of N1,N2-diethyl-4-bromo-1,2-benzenedicarboxamide by reacting 4-bromoaniline-2-carboxylic acid with ethylamine", "Preparation of N1,N2-diethyl-4-bromo-1,2-benzenedicarboxylic acid diethyl ester by reacting N1,N2-diethyl-4-bromo-1,2-benzenedicarboxamide with ethyl chloroformate", "Preparation of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide by reacting N1,N2-diethyl-4-bromo-1,2-benzenedicarboxylic acid diethyl ester with ethylamine" ] } | |
Numéro CAS |
114281-87-7 |
Nom du produit |
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide |
Formule moléculaire |
C18H26N4O4 |
Poids moléculaire |
362.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



